![molecular formula C7H5BF5K B2920603 Potassium (2,4-difluorobenzyl)trifluoroborate CAS No. 1632070-90-6](/img/structure/B2920603.png)
Potassium (2,4-difluorobenzyl)trifluoroborate
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Overview
Description
Potassium (2,4-difluorobenzyl)trifluoroborate, also known as KFBT, is a versatile and highly reactive compound with a wide range of applications in scientific research. This compound is a fluorinated derivative of potassium trifluoroborate and is a colorless, water-soluble solid that is commonly used in organic synthesis. It has a variety of uses in the laboratory, including in the synthesis of organic compounds, in catalytic reactions, and in the development of new materials. KFBT is also an important reagent in the development of new pharmaceuticals and biochemicals. In
Scientific Research Applications
Suzuki Cross-Coupling Reactions
Potassium (2,4-difluorobenzyl)trifluoroborate plays a significant role in Suzuki cross-coupling reactions. These reactions involve the coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates. The process is facilitated by palladium catalysts and results in the formation of various functional groups. The trifluoroborates used in this process are noted for their stability, being resistant to air and moisture, allowing them to be stored indefinitely (Molander & Rivero, 2002).
Cleavage of Carbon-Carbon Bonds
Another notable application of potassium (2,4-difluorobenzyl)trifluoroborate is in processes that involve the cleavage of carbon-carbon bonds. A unique method has been designed to generate α,α-difluorobenzyl carbanions in the presence of potassium carbonate. This process utilizes the cleavage of C-C bonds during the release of trifluoroacetate and is significant for the synthesis of difluoromethylbenzenes, which are valuable synthetic targets (Khatri et al., 2019).
Synthesis and Characterization
Potassium (2,4-difluorobenzyl)trifluoroborate has also been synthesized and characterized in various studies. For instance, potassium-bis(trifluoromethyl)amino trifluoroborate was prepared and characterized through elemental analyses, NMR, and IR spectra (Pawelke, 1988). Additionally, the improved synthesis of potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] was developed, providing a scalable and efficient method for synthesizing this reagent (Molander & Hoag, 2003).
Spectroscopic Studies
Spectroscopic studies have also been conducted on salts containing potassium (2,4-difluorobenzyl)trifluoroborate, such as potassium 1-fluorobenzoyltrifluoroborate (FBTFB) salt. These studies involve Fourier Transformed Infrared (FT-IR) and Raman solid-state spectroscopies, as well as ultraviolet-visible spectroscopy in aqueous solution. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Iramain et al., 2020).
Mechanism of Action
Target of Action
Potassium (2,4-difluorobenzyl)trifluoroborate is a boron-based compound
Mode of Action
It’s known that boron-based compounds like this one are often used as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium .
properties
IUPAC Name |
potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGULLVNAILFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,4-difluorobenzyl)trifluoroborate |
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